molecular formula C12H14N2O B12435263 1-[(6-Methoxynaphthalen-2-YL)methyl]hydrazine CAS No. 1016536-64-3

1-[(6-Methoxynaphthalen-2-YL)methyl]hydrazine

Cat. No.: B12435263
CAS No.: 1016536-64-3
M. Wt: 202.25 g/mol
InChI Key: VCFZHVDNSOUPCH-UHFFFAOYSA-N
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Description

1-[(6-Methoxynaphthalen-2-YL)methyl]hydrazine is an organic compound that features a hydrazine functional group attached to a methoxynaphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(6-Methoxynaphthalen-2-YL)methyl]hydrazine typically involves the reaction of 6-methoxynaphthalene-2-carbaldehyde with hydrazine hydrate. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-[(6-Methoxynaphthalen-2-YL)methyl]hydrazine can undergo various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form corresponding azo compounds.

    Reduction: The compound can be reduced to form hydrazones or amines.

    Substitution: The methoxynaphthalene moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Azo compounds.

    Reduction: Hydrazones or amines.

    Substitution: Various substituted methoxynaphthalene derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[(6-Methoxynaphthalen-2-YL)methyl]hydrazine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or modulator of certain enzymes or receptors. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-2-naphthylamine: Similar structure but lacks the hydrazine group.

    6-Methoxy-2-naphthaldehyde: Precursor in the synthesis of 1-[(6-Methoxynaphthalen-2-YL)methyl]hydrazine.

    6-Methoxy-2-naphthylhydrazine: Similar compound with slight structural variations.

Uniqueness

This compound is unique due to the presence of both the methoxynaphthalene moiety and the hydrazine functional group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

1016536-64-3

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

(6-methoxynaphthalen-2-yl)methylhydrazine

InChI

InChI=1S/C12H14N2O/c1-15-12-5-4-10-6-9(8-14-13)2-3-11(10)7-12/h2-7,14H,8,13H2,1H3

InChI Key

VCFZHVDNSOUPCH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)CNN

Origin of Product

United States

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